

Pharmacokinetic Parameters of Mianserin

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Compound Focus: Mianserin

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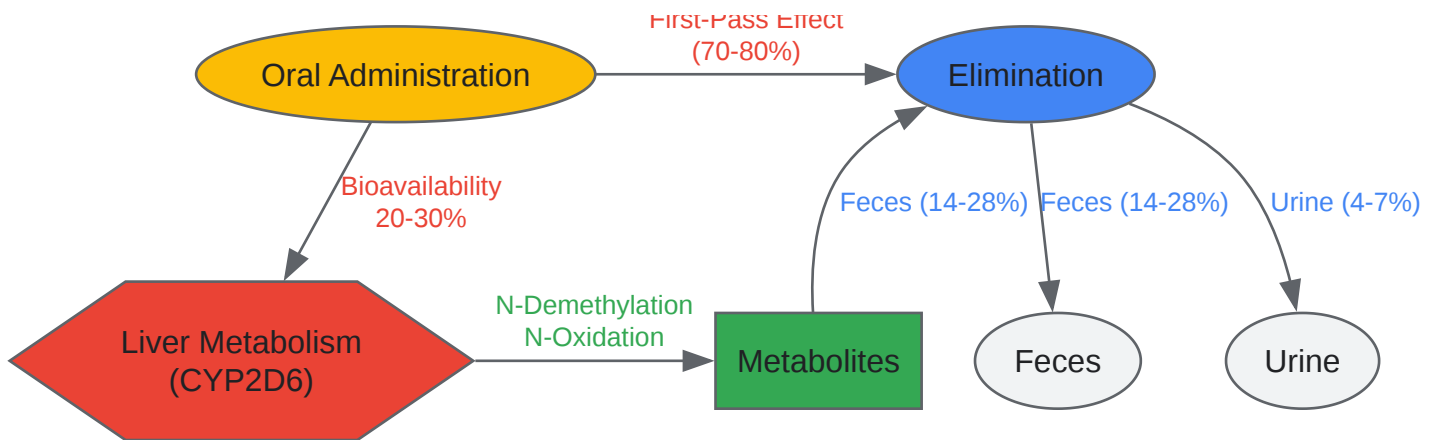
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The table below summarizes the core quantitative data on **Mianserin's** absorption, distribution, metabolism, and excretion in humans.

Parameter	Value	Conditions & Notes
Bioavailability	20-30% [1]	Oral administration.
Protein Binding	95% [1]	-
Time to Peak Concentration (t~max~)	~2 hours [2]	After a single 15 mg oral dose.
	8 hours [3]	After a 30 mg rectal suppository.
Elimination Half-Life (t~1/2~)	21 - 61 hours [1]	Range reported in prescribing information.
	~10 hours [2]	Median β -phase half-life after a 15 mg oral dose.
Metabolism	Liver (primarily CYP2D6) [1]	Via aromatic hydroxylation, N-oxidation, and N-demethylation.
Excretion	Urine: 4-7%; Feces: 14-28% [1]	-

Mianserin Metabolism and Elimination Pathway

The following diagram illustrates the primary metabolic pathway of **Mianserin**, based on the described pharmacokinetic data. This visual outlines the process from administration to elimination, highlighting the key organs and enzymes involved.



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The diagram above summarizes the journey of **Mianserin** in the body: after oral intake, it is absorbed and undergoes significant first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, before the parent drug and its metabolites are eliminated via urine and feces [1].

Key Experimental Methodologies

The data presented is supported by specific clinical and experimental studies. Here are the methodologies from two key studies cited in the results.

Study Focus / Citation	Subjects & Design	Analytical Method	Key Measured Outcomes
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| **Early Human Pharmacokinetics** [2] | • 4 male volunteers • Single 15 mg oral dose • Repeated on two occasions | • Plasma level analysis over time • EEG profile monitoring | • $C_{\sim\max\sim}$: ~11.0 ng/mL • $t_{\sim\max\sim}$: ~2 h • $t_{\sim{1/2}\sim}$: ~10.0 h (β -phase) | | **Rectal vs. Oral Delivery** [3] | • 3 healthy adult males (human study) • Single 30 mg rectal suppository • Compared to oral tablet data | • Gas Chromatography-Mass Spectrometry

(GC-MS) • Plasma concentration measured over 24h | • Rectal $C_{\sim\max\sim}$: 14.6 ± 6.3 ng/mL • Rectal $t_{\sim\max\sim}$: 8 h • Rectal $AUC_{\sim 0-24\sim}$: 266 ± 103 h·ng/mL |

Important Considerations for Researchers

When working with or interpreting **Mianserin** pharmacokinetic data, please consider the following points derived from the available literature:

- **Population Variability:** The elimination half-life of **Mianserin** shows considerable variability (21-61 hours) [1]. Furthermore, **age can be a significant factor**; one study focusing on elderly depressed patients concluded that ageing can alter the drug's elimination, suggesting a need for population-specific dosing strategies [4].
- **Alternative Administration Routes:** For patients who cannot take oral medication, a rectal suppository formulation has been developed and studied. This route results in a **delayed time to peak concentration ($t_{\sim\max\sim}$)** and a lower peak concentration ($C_{\sim\max\sim}$) compared to oral administration, though the overall exposure (AUC) is similar [3].
- **Data Currency:** While **Mianserin** remains in clinical use, some of the most detailed human pharmacokinetic studies, such as the one by Fink et al. (1977), are from the 1970s and 1980s [2] [4]. The prescribing information and Wikipedia entry, which summarize later data, report a wider and longer half-life range [1].

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References

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